molecular formula C14H10INO B4195918 4-[(3-Iodophenyl)methoxy]benzonitrile

4-[(3-Iodophenyl)methoxy]benzonitrile

Cat. No.: B4195918
M. Wt: 335.14 g/mol
InChI Key: JGSNSIDIWLYVFL-UHFFFAOYSA-N
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Description

4-[(3-Iodophenyl)methoxy]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure, which includes an iodobenzyl group attached to a benzonitrile moiety through an ether linkage. The presence of the iodine atom in the benzyl group imparts distinct chemical properties to the compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Iodophenyl)methoxy]benzonitrile typically involves the reaction of 3-iodobenzyl alcohol with 4-cyanophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage. The general reaction scheme is as follows:

3-iodobenzyl alcohol+4-cyanophenolK2CO3,DMF,heatThis compound\text{3-iodobenzyl alcohol} + \text{4-cyanophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 3-iodobenzyl alcohol+4-cyanophenolK2​CO3​,DMF,heat​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as column chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Iodophenyl)methoxy]benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the benzyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The benzonitrile moiety can undergo oxidation to form corresponding carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of 4-[(3-iodobenzyl)oxy]benzoic acid.

    Reduction: Formation of 4-[(3-iodobenzyl)oxy]benzylamine.

Scientific Research Applications

4-[(3-Iodophenyl)methoxy]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential in drug discovery, particularly in the development of novel therapeutic agents targeting specific receptors.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-Iodophenyl)methoxy]benzonitrile is primarily related to its ability to interact with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The presence of the iodine atom enhances its binding affinity and selectivity for these targets, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-iodobenzyl)oxy]benzonitrile: Similar structure but with the iodine atom in the ortho position.

    4-[(4-iodobenzyl)oxy]benzonitrile: Similar structure but with the iodine atom in the para position.

    4-[(3-bromobenzyl)oxy]benzonitrile: Similar structure but with a bromine atom instead of iodine.

Uniqueness

4-[(3-Iodophenyl)methoxy]benzonitrile is unique due to the specific positioning of the iodine atom, which influences its reactivity and binding properties. The meta position of the iodine atom provides distinct steric and electronic effects, making it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

4-[(3-iodophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSNSIDIWLYVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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